molecular formula C13H7BrClN3O B5798398 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5798398
M. Wt: 336.57 g/mol
InChI Key: IJVXETLTSWVSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, which is further substituted with a bromine and chlorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 5-bromo-2-chlorobenzohydrazide with cyanogen bromide under basic conditions to form the 1,2,4-oxadiazole ring.

    Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the halogens on the phenyl ring.

Scientific Research Applications

3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine and chlorine atoms may enhance the compound’s binding affinity to its targets through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]benzene
  • 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]thiophene

Uniqueness

Compared to similar compounds, 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the pyridine ring, which can enhance its solubility and bioavailability. The combination of the oxadiazole and pyridine rings also provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

IUPAC Name

5-(5-bromo-2-chlorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClN3O/c14-9-3-4-11(15)10(6-9)13-17-12(18-19-13)8-2-1-5-16-7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVXETLTSWVSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.